Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and an ethyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- N-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide
Uniqueness
Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features, such as the combination of a pyrazole ring and a pyridine ring with an ethyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O2
- CAS Number : 1260243-04-6
The compound features a pyrazole ring linked to a pyridine moiety, which is essential for its biological activity. The presence of the methyl group on the pyridine ring enhances its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization : Reaction of 4-methylpyridin-2-amine with ethyl acetoacetate.
- Catalysts : Use of bases such as sodium ethoxide to promote cyclization.
- Yield Optimization : Techniques such as continuous flow reactors can improve yield and purity.
Biological Activities
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that compounds within the pyrazole class, including this compound, demonstrate significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains including E. coli and S. aureus .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor effects. For example, derivatives of pyrazole have shown significant cytotoxicity against cancer cell lines, including A549 (lung cancer) and others . The mechanism often involves apoptosis induction and inhibition of cell proliferation.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is crucial for its anti-inflammatory and anticancer properties.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to its therapeutic effects.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Ethyl 1-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxylate | Structure | Antimicrobial | Chlorine substituent affects reactivity |
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate | Structure | Antitumor | Different carboxylate positioning alters activity |
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Assessment :
- Antitumor Activity Evaluation :
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 1-(4-methylpyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-5-7-15(14-10)11-8-9(2)4-6-13-11/h4-8H,3H2,1-2H3 |
InChI Key |
MLQZVZQBZQGPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=NC=CC(=C2)C |
Origin of Product |
United States |
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